molecular formula C22H26N2O5 B267294 4-(2-ethoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

4-(2-ethoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B267294
M. Wt: 398.5 g/mol
InChI Key: GJFPUZDMYLUYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, commonly known as MOR-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOR-4 belongs to the class of benzamide derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of MOR-4 is not fully understood, but several studies have suggested that it acts by inhibiting various signaling pathways. In a study by Li et al., MOR-4 was found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Another study by Wang et al. suggested that MOR-4 inhibits the TGF-β/Smad signaling pathway, which is involved in fibrosis. These findings suggest that MOR-4 may exert its pharmacological effects by modulating signaling pathways involved in disease progression.
Biochemical and Physiological Effects
MOR-4 has been shown to exhibit several biochemical and physiological effects. In a study by Li et al., MOR-4 was found to induce cell cycle arrest and apoptosis in human lung cancer cells. Another study by Wang et al. demonstrated that MOR-4 reduces liver fibrosis by inhibiting the activation of hepatic stellate cells. These findings suggest that MOR-4 has the potential to be developed as a therapeutic agent for the treatment of cancer and fibrotic diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using MOR-4 in lab experiments is its high purity, which can be confirmed using analytical techniques such as HPLC and NMR spectroscopy. Another advantage is its potential therapeutic applications in various diseases. However, one of the limitations of using MOR-4 is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for research on MOR-4. One area of research could be to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and neurological disorders. Another area of research could be to develop novel formulations of MOR-4 with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of MOR-4 and its effects on various signaling pathways involved in disease progression.
Conclusion
In conclusion, MOR-4 is a chemical compound with potential therapeutic applications in various diseases. The synthesis method of MOR-4 involves the reaction of 4-(4-morpholinylcarbonyl)phenylamine with 4-(2-chloroethoxy)benzoic acid ethyl ester in the presence of a base. MOR-4 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties, and its mechanism of action involves the modulation of various signaling pathways. Although MOR-4 has several advantages for lab experiments, its limited solubility in aqueous solutions is a limitation. Future research on MOR-4 could focus on its potential therapeutic applications in other diseases and the development of novel formulations with improved solubility and bioavailability.

Synthesis Methods

The synthesis of MOR-4 involves the reaction of 4-(4-morpholinylcarbonyl)phenylamine with 4-(2-chloroethoxy)benzoic acid ethyl ester in the presence of a base. The product obtained is then subjected to hydrolysis to yield 4-(2-ethoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide. The synthesis method has been reported in several research articles, and the purity of the compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

MOR-4 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. In a study conducted by Li et al., MOR-4 was found to inhibit the proliferation of human lung cancer cells by inducing cell cycle arrest and apoptosis. Another study by Wang et al. demonstrated that MOR-4 has anti-fibrotic effects in a mouse model of liver fibrosis. These findings suggest that MOR-4 has the potential to be developed as a therapeutic agent for the treatment of cancer and fibrotic diseases.

properties

Product Name

4-(2-ethoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

4-(2-ethoxyethoxy)-N-[4-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C22H26N2O5/c1-2-27-15-16-29-20-9-5-17(6-10-20)21(25)23-19-7-3-18(4-8-19)22(26)24-11-13-28-14-12-24/h3-10H,2,11-16H2,1H3,(H,23,25)

InChI Key

GJFPUZDMYLUYNY-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Origin of Product

United States

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